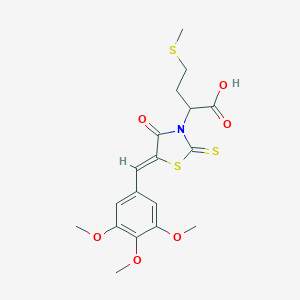![molecular formula C14H10ClN3O3S2 B362794 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 300572-62-7](/img/structure/B362794.png)
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-tubercular properties .
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves several synthetic routes. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with chlorinating agents . The reaction conditions typically involve refluxing in phosphorus oxychloride for an extended period . Industrial production methods may employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Analyse Chemischer Reaktionen
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chloro and sulfamoyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant anti-inflammatory and analgesic activities, making it a potential candidate for drug development.
Medicine: It has shown promising results in the treatment of tuberculosis and other bacterial infections.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclo-oxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . The compound’s anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also exhibits anti-inflammatory and analgesic activities but differs in its molecular structure and specific applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives are synthesized for their anti-inflammatory properties and have shown significant COX-1 and COX-2 inhibition.
The uniqueness of this compound lies in its dual activity against inflammation and tuberculosis, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADMHJAWQCZPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid](/img/structure/B362713.png)

![5-Ethyl-3-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B362725.png)

![ethyl 2-{[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B362734.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B362743.png)
![5-(4-Morpholin-4-ylphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B362745.png)
![2-amino-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B362746.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B362755.png)

![Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362758.png)
